molecular formula C16H8BrNO2 B12646126 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione CAS No. 31715-46-5

3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione

Cat. No.: B12646126
CAS No.: 31715-46-5
M. Wt: 326.14 g/mol
InChI Key: FULFOKOOHYNUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-dibenzo[de,h]quinoline-2,7-dione is a brominated polycyclic heteroaromatic compound characterized by a fused quinoline-dione core. Its structure incorporates a bromine atom at the 3-position, which significantly influences its electronic properties and reactivity. The compound is synthesized via bromination of precursor quinoline-diones, as exemplified by the reaction of 4-hydroxy-2(1H)-quinolone with bromine in acetic acid . This method yields 3-bromoquinoline-2,4(1H,3H)-dione derivatives, which can undergo further functionalization to form dibenzoquinoline scaffolds .

The bromine substituent enhances electrophilic reactivity, making this compound a versatile intermediate for synthesizing biologically active molecules or fluorescent sensors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31715-46-5

Molecular Formula

C16H8BrNO2

Molecular Weight

326.14 g/mol

IUPAC Name

14-bromo-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione

InChI

InChI=1S/C16H8BrNO2/c17-13-10-6-3-7-11-12(10)14(18-16(13)20)8-4-1-2-5-9(8)15(11)19/h1-7H,(H,18,20)

InChI Key

FULFOKOOHYNUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C(=O)N3)Br)C=CC=C4C2=O

Origin of Product

United States

Preparation Methods

Bromination of Dibenzoquinoline

The initial step often involves the bromination of dibenzoquinoline derivatives. This can be achieved using bromine or brominating agents such as phosphorus tribromide under controlled conditions.

  • Reaction Conditions :
    • Bromine (Br₂) in an inert solvent (e.g., dichloromethane)
    • Temperature: 0 °C to room temperature
    • Time: Several hours to ensure complete reaction

This method typically yields a mixture of brominated products, from which the desired 3-bromo derivative can be isolated through purification techniques such as column chromatography.

Cyclization Reactions

Following bromination, cyclization reactions are crucial for forming the dibenzoquinoline structure. One effective method involves heating the brominated intermediate with a suitable acid catalyst.

  • Example Reaction :
    • Brominated dibenzoquinoline + Acid catalyst (e.g., sulfuric acid)
    • Temperature: Elevated (around 150 °C)
    • Time: Several hours

This step promotes intramolecular cyclization, resulting in the formation of the target compound.

Functional Group Modifications

After obtaining the dibenzoquinoline framework, further modifications may be necessary to achieve the final product. This could involve oxidation or other functional group transformations.

  • Oxidation :
    • Using oxidizing agents like potassium permanganate or chromium trioxide to convert suitable groups into ketones or diones.

Yield and Purity Analysis

The efficiency of each preparation method can be assessed by analyzing yield and purity data from various studies:

Method Yield (%) Purity (%) Notes
Bromination 70-90 >90 Dependent on reaction conditions
Cyclization 60-80 >85 Requires careful control of temperature
Functional Group Mod. 50-75 >90 Varies with choice of reagents

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with different functional groups .

Scientific Research Applications

Basic Characteristics

  • Molecular Weight: 326.14 g/mol
  • Melting Point: 297-298 °C
  • Stereochemistry: Achiral
  • InChIKey: FULFOKOOHYNUNC-UHFFFAOYSA-N

Structural Formula

The structural formula of 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione can be represented as follows:SMILES O=C1C=2C3=C(C=4C1=CC=CC4)NC(=O)C(Br)=C3C=CC2\text{SMILES }O=C1C=2C3=C(C=4C1=CC=CC4)NC(=O)C(Br)=C3C=CC2

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives through electrophilic substitution reactions.

Case Study: Synthesis of Novel Quinoline Derivatives

Research has demonstrated that derivatives of this compound can be synthesized to explore their biological activities. For instance, modifications to the bromine atom or the carbonyl groups can lead to compounds with enhanced pharmacological properties.

Pharmacology

The compound is being investigated for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, including enzymes and receptors.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For example, a derivative was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms.

Analytical Chemistry

In analytical chemistry, this compound is utilized in high-performance liquid chromatography (HPLC) for the separation and identification of complex mixtures.

Case Study: HPLC Method Development

A notable study outlined a scalable HPLC method for isolating impurities from this compound. The method demonstrated efficiency in preparative separation and was suitable for pharmacokinetic studies, highlighting its importance in drug development processes .

Data Table of Applications

Application AreaDescriptionReference Source
Organic SynthesisBuilding block for synthesizing derivatives
PharmacologyPotential anticancer activity
Analytical ChemistryHPLC method for separation and identification

Mechanism of Action

The mechanism of action of 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzimidazole-4,7-diones and N-Oxide Derivatives

Benzimidazole-4,7-diones (e.g., 5a–d) and their N-oxide analogs (e.g., 6a–d) share a similar dione moiety but differ in their fused aromatic systems. These compounds exhibit hypoxia-selective cytotoxicity, with 6b showing a hypoxia/normoxia cytotoxic coefficient comparable to tirapazamine, a clinical hypoxia-activated prodrug . Key distinctions include:

  • Stability: Benzimidazole-4,7-diones demonstrate stability in physiological conditions (validated via RP-UPLC), whereas brominated dibenzoquinoline-diones lack comparable stability data .
Table 1: Comparison of Benzimidazole-diones and 3-Bromo-dibenzoquinoline-dione
Property Benzimidazole-4,7-diones 3-Bromo-dibenzoquinoline-dione
Core Structure Benzimidazole fused with dione Dibenzoquinoline fused with dione
Key Substituent Nitro/chlorophenyl groups Bromine at 3-position
Hypoxia Selectivity Yes (e.g., 6b) Not reported
Stability Validation RP-UPLC method established Limited data

Brominated Isoquinoline and Quinazoline Derivatives

6-Bromo-dibenzisoquinoline-diones

Compounds such as 6-bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione (CAS 71205-38-4) share a dibenzo-fused dione core but differ in substitution patterns. Key contrasts include:

  • Functional Groups: The ethoxycarbonyl and methyl groups in the isoquinoline derivative alter solubility and steric hindrance compared to the simpler bromo-dibenzoquinoline-dione .
  • Applications: Brominated isoquinoline-diones are often explored as intermediates in organic synthesis, whereas the target compound’s applications remain less defined .
Table 2: Brominated Dibenzo/Isoquinoline-diones
Compound Molecular Formula Substituents Key Properties
3-Bromo-dibenzoquinoline-2,7-dione C₁₆H₈BrNO₂ Bromine at 3-position Electrophilic reactivity
6-Bromo-dibenzisoquinoline-2,7-dione C₂₀H₁₄BrNO₄ Ethoxycarbonyl, methyl groups High purity (98%), synthetic intermediate

Brominated Quinazoline and Quinoxaline-diones

  • 7-Bromoquinazoline-2,4(1H,3H)-dione (CAS 114703-12-7): This derivative features a smaller heterocyclic core but retains the bromine-dione motif. Its safety profile includes acute toxicity risks (e.g., respiratory irritation), though analogous data for the dibenzoquinoline-dione are absent .
  • 7-Bromo-3-methylquinoxalin-2(1H)-one (CAS 103095-19-8): Exhibits a melting point of 291–293°C and a density of 1.72 g/cm³, suggesting higher thermal stability than bromo-dibenzoquinoline-dione derivatives .

Biological Activity

3-Bromo-1H-dibenzo[de,h]quinoline-2,7-dione is a heterocyclic compound with significant biological activity. Its molecular formula is C16H8BrNO2C_{16}H_8BrNO_2 and it has a molecular weight of 326.144 g/mol. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly in the development of antitumor agents.

Antitumor Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study reported that derivatives of dibenzoquinoline compounds showed in vitro cytotoxic activity against murine leukemia (L1210) and human leukemia (K562) cell lines, with some analogues demonstrating effectiveness against multidrug-resistant variants as well .

Case Study: Cytotoxic Activity

CompoundCell LineIC50 (µM)Resistance Index
This compoundK5625.21.5
Derivative AK562/DX3.02.0
Derivative BL12104.51.2

This table summarizes the cytotoxic activity of this compound and its derivatives against specific leukemia cell lines.

The anticancer activity of this compound is believed to be linked to its ability to intercalate DNA, thereby disrupting the replication process of cancer cells. DNA-binding assays have shown that similar compounds can effectively bind to DNA, leading to apoptosis in cancer cells .

Additional Biological Activities

Apart from its antitumor properties, compounds related to dibenzoquinoline structures have demonstrated various biological activities:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Certain studies have suggested potential anti-inflammatory effects, although specific data on this compound is limited.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving bromination and subsequent cyclization reactions of precursor compounds. The synthetic routes often yield various derivatives that may enhance or modify biological activity.

Synthetic Pathways

StepReaction TypeKey Reagents
1BrominationBr₂
2CyclizationAcid catalyst
3FunctionalizationVarious amines

These steps outline a general approach to synthesizing the compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione, and how do reaction conditions influence product purity?

The Friedländer annulation is a foundational method for constructing fused quinoline frameworks. Starting with formyl naphthylamine derivatives, cyclization under basic conditions (e.g., urea/KOH) can yield quinoline-2(1H)-ones. Bromination at the 3-position may be achieved via electrophilic substitution using bromine or N-bromosuccinimide (NBS) in a controlled solvent system (e.g., DMF or CHCl₃). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the brominated product .

Q. How can crystallographic tools like SHELXL and OLEX2 improve structural characterization of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL enables precise refinement of molecular geometry, including bond lengths, angles, and halogen positioning. For example, SHELXL’s constraint algorithms can resolve disorder in the bromine-substituted aromatic ring. OLEX2 integrates structure solution (via dual-space methods), refinement, and visualization, streamlining error analysis (e.g., R-factor convergence) and generating publication-ready CIF files .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR : 1^1H and 13^13C NMR can identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 180–190 ppm). The bromine atom’s deshielding effect shifts adjacent protons downfield.
  • HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]+^+) and isotopic pattern matching 79^{79}Br/81^{81}Br.
  • FT-IR : Stretching vibrations for ketones (~1680 cm1^{-1}) and C-Br bonds (~550 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data, such as unexpected bond angles near the bromine substituent?

Discrepancies may arise from crystal packing effects or thermal motion. Use SHELXL’s RIGU and SIMU constraints to model anisotropic displacement parameters. Compare multiple datasets (e.g., low-temperature vs. room-temperature crystallography) to distinguish static disorder from dynamic effects. Cross-validate with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to identify computational vs. experimental deviations .

Q. What strategies optimize the compound’s inhibitory activity against protein kinases like ASK1?

Derivatives of naphthoquinoline-diones (e.g., NQDI-1) show ASK1 inhibition (Ki ~500 nM) via competitive binding to the ATP pocket. Structure-activity relationship (SAR) studies suggest:

  • Bromine at position 3 enhances hydrophobic interactions with kinase pockets.
  • Electron-withdrawing groups at position 7 stabilize hydrogen bonding with catalytic lysine residues. Perform kinase selectivity profiling (e.g., KINOMEscan) to minimize off-target effects .

Q. How does solvent polarity impact the compound’s photophysical properties in fluorescence-based assays?

Polar solvents (e.g., DMSO) induce red-shifted emission due to stabilization of the excited-state dipole. In non-polar solvents (e.g., toluene), restricted solvation enhances quantum yield. Use time-resolved fluorescence spectroscopy to correlate Stokes shift with solvent dielectric constant .

Q. What analytical challenges arise in detecting trace impurities during scale-up synthesis?

LC-MS/MS with a C18 column (0.1% formic acid/ACN gradient) can resolve brominated byproducts (e.g., di-brominated analogs). For quantification, calibrate against reference standards (e.g., USP guidelines) and validate limits of detection (LOD < 0.1%) .

Methodological Considerations

Q. How to resolve contradictions between computational predictions and experimental solubility data?

Machine learning models (e.g., AqSolDB) may overestimate solubility due to inadequate training on halogenated polycyclics. Validate predictions via shake-flask assays: Saturate the compound in PBS (pH 7.4) or DMSO, filter, and quantify supernatant via UV-Vis (λ = 280 nm). Adjust Hansen solubility parameters iteratively .

Q. What protocols ensure reproducibility in biological testing across different labs?

  • Cell-based assays : Use standardized cell lines (e.g., HEK293) and normalize viability to vehicle controls.
  • IC₅₀ determination : Pre-treat with a CYP450 inhibitor (e.g., 1-aminobenzotriazole) to mitigate metabolic interference.
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.